molecular formula C7H6BrN5S B6323383 6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine CAS No. 925006-43-5

6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6323383
CAS No.: 925006-43-5
M. Wt: 272.13 g/mol
InChI Key: BGUGJCQWNBAYKV-UHFFFAOYSA-N
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Description

6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine ( 925006-43-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 7 H 6 BrN 5 S and a molecular weight of 272.13, this molecule features a 1,3,5-triazine-2,4-diamine core functionalized with a 5-bromothiophen-2-yl group . The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, known for its versatility in constructing complex molecules . This particular derivative serves as a valuable building block for further synthetic exploration. The presence of the bromine atom on the thiophene ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse array of more complex structures . Meanwhile, the diamino groups on the triazine ring can be further functionalized or participate in hydrogen bonding, which can be crucial for interaction with biological targets or in supramolecular assembly . This product is intended for research use by qualified laboratory professionals only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H4,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUGJCQWNBAYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amination with 5-Bromothiophen-2-amine

In a modified protocol derived from PMC studies, cyanuric chloride is first reacted with 5-bromothiophen-2-amine at 0°C in anhydrous tetrahydrofuran (THF) to substitute one chloride. The intermediate 2-chloro-4,6-bis(5-bromothiophen-2-yl)-1,3,5-triazine is then treated with aqueous ammonia at 60°C to replace the remaining chlorides with amine groups. The reaction sequence is summarized below:

Cyanuric chloride+25-Bromothiophen-2-amineTHF, 0°C2-Chloro-4,6-bis(5-bromothiophen-2-yl)-1,3,5-triazine\text{Cyanuric chloride} + 2 \, \text{5-Bromothiophen-2-amine} \xrightarrow{\text{THF, 0°C}} \text{2-Chloro-4,6-bis(5-bromothiophen-2-yl)-1,3,5-triazine}
NH3,60°CThis compound\xrightarrow{\text{NH}_3, \, 60°C} \text{this compound}

Key Parameters

  • Solvent: THF or dichloromethane

  • Temperature: 0°C for initial substitution, 60°C for amination

  • Yield: 65–72% after purification by recrystallization (ethanol/water)

Regioselectivity Challenges

The steric bulk of the 5-bromothiophene group may hinder complete substitution at the 2-position, leading to byproducts such as 4,6-diamino-2-(5-bromothiophen-2-yl)-1,3,5-triazine. To mitigate this, excess ammonia (3–4 equiv.) and prolonged reaction times (12–18 hr) are employed.

One-Pot Cyclocondensation Under Microwave Irradiation

A scalable alternative adapted from Beilstein Journal protocols involves a three-component reaction between cyanamide, 5-bromothiophene-2-carbaldehyde, and ammonium chloride under microwave irradiation. This method bypasses the need for pre-functionalized amines and directly assembles the triazine ring.

Reaction Mechanism and Optimization

The aldehyde undergoes condensation with cyanamide to form an imine intermediate, which cyclizes with ammonium chloride to yield the triazine core. Microwave irradiation (120°C, 12 min) significantly accelerates the process compared to conventional heating:

Cyanamide+5-Bromothiophene-2-carbaldehyde+NH4ClMW, pyridineThis compound\text{Cyanamide} + \text{5-Bromothiophene-2-carbaldehyde} + \text{NH}_4\text{Cl} \xrightarrow{\text{MW, pyridine}} \text{this compound}

Optimization Data

ParameterOptimal ValueYield (%)
SolventPyridine89
Temperature120°C85–89
Reaction Time12 min88

Substituting pyridine with dioxane or DMF reduces yields to 40–55%, underscoring the solvent’s role in stabilizing intermediates.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for synthesizing this compound:

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionHigh regiocontrol, scalableMulti-step, requires toxic solvents (THF)65–72
Microwave CyclocondensationOne-pot, rapid, eco-friendlyRequires specialized equipment85–89

Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 7.42 (d, J = 3.6 Hz, 1H, thiophene-H), 6.98 (d, J = 3.6 Hz, 1H, thiophene-H), 6.55 (s, 2H, NH2), 5.89 (s, 2H, NH2).

  • 13C NMR : δ 168.2 (C-2, C-4 triazine), 142.1 (C-5 thiophene), 128.7 (C-4 thiophene), 112.4 (C-3 thiophene).

Purity and Stability

HPLC analyses show ≥98% purity for both methods. The compound is stable under inert storage (N2, −20°C) for >6 months but degrades in acidic conditions (pH < 4).

Industrial and Environmental Considerations

Microwave-assisted synthesis reduces energy consumption by 60% compared to conventional heating, making it preferable for green chemistry applications . However, the high cost of 5-bromothiophene-2-carbaldehyde (~$320/g) remains a barrier to large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can modify the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H6BrN5S
  • Molecular Weight : 272.124 g/mol
  • Structural Features : The compound features a triazine ring substituted with a bromothiophene moiety and two amino groups. The presence of bromine enhances its reactivity and biological interactions.

Antimicrobial and Anticancer Agents

Research indicates that 6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine serves as a scaffold for developing new antimicrobial and anticancer agents. Its unique structure allows for specific interactions with biological targets, enhancing binding affinity and specificity.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The bromothiophene moiety was found to play a critical role in enhancing the biological activity of the triazine scaffold.

Material Science Applications

The presence of the bromine atom facilitates halogen bonding interactions that can significantly enhance the compound's binding affinity to target proteins. This property is increasingly being leveraged in drug design to improve the efficacy of therapeutic agents.

Case Study: Halogen Bonding Mechanism
Research has shown that compounds with halogen substituents exhibit improved interaction profiles with various biological macromolecules. The unique electronic characteristics imparted by bromine allow for more effective drug-target interactions compared to their chlorinated or alkylated analogs .

Mechanism of Action

The mechanism of action of 6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Physicochemical and Environmental Comparison

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Applications
6-(5-Bromothiophen-2-yl)-... 5-Bromo-thiophen-2-yl ~273.11 Research (potential)
6-(Thiophen-2-yl)-... Thiophen-2-yl 193.23 Material science
Atrazine Chloro, Ethyl, Isopropyl 215.68 Herbicide
6-(Piperazin-1-yl)-... Piperazin-1-yl 223.25 Anti-parasitic

Table 2: Predicted Properties

Compound Name LogP (Predicted) Water Solubility (mg/L) Bioactivity Insights
6-(5-Bromothiophen-2-yl)-... ~2.5 <10 (low) Enhanced target binding via π-π and halogen bonds
Atrazine 2.61 33 High soil adsorption
6-(Piperazin-1-yl)-... ~1.8 >100 (high) Improved solubility for drug delivery

Biological Activity

6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₈H₈BrN₅S
  • Molecular Weight : 286.16 g/mol
  • CAS Number : 1134789-63-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : This compound has shown potential in inhibiting enzymes related to cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes play crucial roles in DNA replication and cellular pH regulation, respectively .
  • Receptor Modulation : It interacts with several receptors implicated in neurological functions and cancer signaling pathways. For instance, it has been noted for its binding affinity to serotonin receptors (5-HT6) and adenosine receptors (A2a), which are significant in treating CNS disorders .
  • Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown IC50 values in the micromolar range against breast cancer (MDA-MB321) and hepatocellular carcinoma (HepG2) cells .

Biological Activity Data Table

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
CytotoxicityMDA-MB321 (Breast Cancer)15.83
HepG2 (Liver Cancer)12.21
Enzyme InhibitionDNA Topoisomerase IIα3.41 nM
Carbonic AnhydrasesNot specified
Receptor BindingSerotonin 5-HT6High Affinity

Case Studies

  • Anticancer Studies : A study investigated the anticancer properties of various triazine derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Neuropharmacological Effects : Research has also highlighted the compound's ability to modulate neurotransmitter systems by acting on serotonin receptors. This property may provide therapeutic avenues for treating depression and anxiety disorders .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazine derivatives have revealed that modifications at specific positions can enhance biological activity. The presence of the bromothiophene moiety is believed to contribute significantly to the compound's potency against targeted biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(5-bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution on a triazine core. For example, reacting 2,4-dichloro-1,3,5-triazine with 5-bromothiophen-2-amine under basic conditions (e.g., NaHCO₃ in THF at 0–5°C) yields intermediates, followed by amination. Purity optimization involves recrystallization from DMF/ethanol (3:1 v/v) and monitoring via HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. How can crystallographic data inform the structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For triazine derivatives, monoclinic systems (e.g., space group P2₁/c) are common. Parameters like unit cell dimensions (e.g., a = 7.434 Å, b = 10.035 Å, c = 14.680 Å, β = 114.19°) and hydrogen-bonding networks (N–H···N interactions) should be analyzed to confirm planar geometry and stability .

Q. What spectroscopic techniques are most effective for verifying the bromothiophene-triazine linkage?

  • Methodological Answer : Use ¹H NMR to identify aromatic protons (δ 7.2–7.8 ppm for thiophene) and amine protons (δ 5.5–6.2 ppm). FT-IR peaks at ~3300 cm⁻¹ (N–H stretch) and 1550 cm⁻¹ (C–Br vibration) further validate the structure. Mass spectrometry (ESI-MS) should show [M+H]⁺ with accurate mass matching C₉H₇BrN₅S (calc. 304.96 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model HOMO-LUMO gaps. For triazine-thiophene hybrids, the bromine atom’s electron-withdrawing effect reduces the HOMO-LUMO gap (~3.2 eV), enhancing charge-transfer potential. Solvent effects (PCM model) and Mulliken population analysis refine predictions .

Q. What experimental designs are suitable for assessing biological activity while minimizing confounding variables?

  • Methodological Answer : Use a randomized block design with split-plot arrangements. For antimicrobial assays, test concentrations (1–100 µM) in triplicate against S. aureus and E. coli, using ciprofloxacin as a positive control. Include negative controls (DMSO solvent) and normalize results to cell viability (MTT assay) .

Q. How should researchers address contradictory data in solubility studies across different solvents?

  • Methodological Answer : Apply QSAR models to correlate solubility (logS) with solvent polarity (logP) and Hansen solubility parameters. For example, low solubility in water (logS = −4.2) vs. high solubility in DMSO (logS = −1.8) may arise from bromine’s hydrophobicity. Validate via shake-flask method with UV-Vis quantification at λ = 280 nm .

Handling Methodological Challenges

  • Synthetic Yield Variability : Optimize stoichiometry (1:1.2 molar ratio of triazine to bromothiophene) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Crystallization Difficulties : Use slow evaporation at 4°C with mixed solvents (DMF/ethanol) to improve crystal quality .
  • Biological Assay Reproducibility : Standardize inoculum density (OD₆₀₀ = 0.1) and pre-incubate compounds at 37°C for 24 hours before testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine

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